molecular formula C7H12AlN2O4+3 B12751360 Aluminum N-acetyl-L-glutamine CAS No. 42365-33-3

Aluminum N-acetyl-L-glutamine

Cat. No.: B12751360
CAS No.: 42365-33-3
M. Wt: 215.16 g/mol
InChI Key: VAYMRGDBPHCZCI-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminum N-acetyl-L-glutamine, also known as aceglutamide aluminum, is a compound that combines the properties of aluminum and N-acetyl-L-glutamine. It is an acetylated form of the amino acid L-glutamine, which is a precursor to glutamate in the body and brain. This compound is known for its neuroprotective, nootropic, and antiulcer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-L-glutamine typically involves the acetylation of L-glutamine. One common method involves dissolving L-glutamine in water, adding a catalyst, and then slowly adding acetic anhydride and a sodium hydroxide solution. The pH is adjusted to between 7 and 12, and the reaction is carried out at temperatures between 5 and 80°C for 1 to 3 hours. After complete acylation, the pH is adjusted to between 0.5 and 3.0 using hydrochloric acid, followed by crystallization and drying to obtain the final product .

Industrial Production Methods

In industrial settings, the production of N-acetyl-L-glutamine involves similar steps but on a larger scale. The process includes dissolving L-glutamine in water, adding acetic anhydride, and controlling the pH and temperature to optimize yield. The product is then purified through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions

Aluminum N-acetyl-L-glutamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can lead to the formation of different oxidation states of aluminum.

    Reduction: This reaction involves the gain of electrons, potentially reducing aluminum ions to their metallic state.

    Substitution: In this reaction, one functional group in the molecule is replaced by another. For example, the acetyl group can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can produce aluminum oxide, while reduction can yield metallic aluminum. Substitution reactions can result in various derivatives of N-acetyl-L-glutamine .

Scientific Research Applications

Aluminum N-acetyl-L-glutamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of aluminum N-acetyl-L-glutamine involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-acetylaspartic acid
  • N-acetylglutamic acid
  • Citrulline
  • Pivagabine

Uniqueness

Compared to similar compounds, aluminum N-acetyl-L-glutamine stands out due to its combined properties of aluminum and N-acetyl-L-glutamine. This combination enhances its stability and potency as a neuroprotective and nootropic agent. Additionally, its ability to act as a liquid-stable source of glutamine makes it valuable in preventing protein energy malnutrition .

Properties

CAS No.

42365-33-3

Molecular Formula

C7H12AlN2O4+3

Molecular Weight

215.16 g/mol

IUPAC Name

aluminum;(2R)-2-acetamido-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C7H12N2O4.Al/c1-4(10)9-5(7(12)13)2-3-6(8)11;/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);/q;+3/t5-;/m1./s1

InChI Key

VAYMRGDBPHCZCI-NUBCRITNSA-N

Isomeric SMILES

CC(=O)N[C@H](CCC(=O)N)C(=O)O.[Al+3]

Canonical SMILES

CC(=O)NC(CCC(=O)N)C(=O)O.[Al+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.